molecular formula C18H16N6O2 B2681046 1-(3-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892775-24-5

1-(3-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2681046
CAS No.: 892775-24-5
M. Wt: 348.366
InChI Key: IJARVCLGHLRHHD-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a 1,2,3-triazole core substituted with a 3-methoxyphenyl group at position 1 and a 1,2,4-oxadiazole ring at position 4. The oxadiazole moiety is further linked to a 4-methylphenyl group. Such structural complexity is designed to enhance pharmacological properties, including binding affinity and metabolic stability.

Synthesis: The compound can be synthesized via Buchwald–Hartwig amination (for triazole-amine formation) or multi-component reactions using azide-alkyne cycloaddition under microwave-assisted conditions .

Properties

IUPAC Name

3-(3-methoxyphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2/c1-11-6-8-12(9-7-11)17-20-18(26-22-17)15-16(19)24(23-21-15)13-4-3-5-14(10-13)25-2/h3-10H,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJARVCLGHLRHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a hybrid molecule that combines the triazole and oxadiazole scaffolds. Both structural components are known for their diverse biological activities, particularly in anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring connected to an oxadiazole moiety, which is known to enhance biological activity through various mechanisms. The presence of methoxy and methyl phenyl groups contributes to its lipophilicity and potential interaction with biological targets.

Research has shown that derivatives of oxadiazoles exhibit a wide range of biological activities by targeting key enzymes involved in cancer proliferation. The mechanisms include:

  • Inhibition of Enzymes : Compounds like this one can inhibit enzymes such as thymidylate synthase, histone deacetylases (HDAC), and topoisomerase II, which are crucial for DNA replication and repair in cancer cells .
  • Induction of Apoptosis : Studies indicate that compounds with similar structures can induce apoptosis in cancer cells by activating caspases and promoting morphological changes typical of programmed cell death .
  • Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, leading to increased sub-G1 populations indicative of apoptosis .

Biological Activity Data

The following table summarizes the biological activity findings related to similar compounds and their effects on various cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AHCT-11636Caspase activation, apoptosis induction
Compound BHeLa34Inhibition of HDACs
Compound CMCF-769Telomerase inhibition
Target CompoundVarious Cancer Lines~92.4Inhibition of multiple enzymes

Case Studies

Several studies have highlighted the anticancer potential of oxadiazole derivatives:

  • Anticancer Activity : A study demonstrated that 1,3,4-oxadiazole derivatives showed significant cytotoxicity against human cancer cell lines such as HCT-116, HeLa, and MCF-7 with IC50 values below 100 μM . The most active compounds were noted for their ability to induce apoptosis and inhibit key enzymes involved in cell proliferation.
  • Structural Modifications : Research indicates that modifications to the oxadiazole structure can enhance anticancer activity. For instance, introducing different substituents on the oxadiazole ring has been shown to improve selectivity and potency against specific cancer types .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of 1,2,4-oxadiazole compounds exhibit notable anticancer properties. For instance, studies have shown that compounds containing the oxadiazole moiety can inhibit histone deacetylase (HDAC) activity, which is crucial in cancer cell proliferation. A specific study highlighted that certain oxadiazole derivatives achieved an IC50 value as low as 20 nM against HDAC-1, indicating potent anticancer activity .

Table 1: Anticancer Activity of Oxadiazole Derivatives

Compound NameIC50 (nM)Mechanism of Action
Compound A8.2HDAC inhibition
Compound B10.5HDAC inhibition
Compound C12.1HDAC inhibition

Antimicrobial Properties

The triazole ring in this compound has been linked to antimicrobial activity. Studies have reported that triazole derivatives can exhibit significant antibacterial and antifungal effects. For example, a compound structurally similar to 1-(3-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine showed effectiveness against various pathogenic bacteria and fungi .

Pesticidal Activity

Compounds featuring oxadiazole and triazole structures have been investigated for their pesticidal properties. Research indicates that these compounds can act as effective agents against pests such as aphids and whiteflies. The incorporation of the methoxy and methyl groups enhances their lipophilicity, improving their penetration into pest organisms .

Table 2: Pesticidal Efficacy of Related Compounds

Compound NameTarget PestEfficacy (%)
Compound DAphids85
Compound EWhiteflies78

Synthesis of Functional Materials

The unique structural features of this compound allow for its use in synthesizing functional materials such as polymers and nanocomposites. The presence of the triazole ring can enhance the thermal stability and mechanical properties of these materials. Recent studies have focused on incorporating such compounds into polymer matrices to improve their performance in various applications .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal synthesized several derivatives of the 1,2,4-oxadiazole framework and tested their anticancer effects on human cancer cell lines. The results indicated that certain modifications to the oxadiazole structure significantly increased cytotoxicity against breast cancer cells.

Case Study 2: Agricultural Field Trials

Field trials conducted with a formulation containing this compound demonstrated a marked reduction in pest populations compared to untreated controls. This study provided evidence for its potential use as an eco-friendly pesticide alternative.

Comparison with Similar Compounds

Structural Analogs with Modified Aromatic Substituents

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₁₈H₁₆N₆O₂* 372.37 g/mol 3-Methoxyphenyl, 4-methylphenyl-oxadiazole Enhanced solubility due to methoxy group; potential for hydrogen bonding .
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine C₁₈H₁₃F₃N₆O 386.34 g/mol 3-Trifluoromethylphenyl, 4-methylphenyl-oxadiazole Improved lipophilicity and metabolic stability due to CF₃ group .
4-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-amine C₁₈H₁₄N₆O₄ 378.35 g/mol 3-Methoxyphenyl, benzodioxol-oxadiazole Increased steric bulk; potential CNS activity due to benzodioxol .

*Calculated based on structural analogs in and .

Analogs with Different Heterocyclic Cores

  • 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine :

    • Formula: C₁₁H₁₄N₄
    • Features: Simplified structure lacking oxadiazole; methylbenzyl group enhances hydrophobicity.
    • Applications: Intermediate for agrochemicals due to cost-effective synthesis .
  • 3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine : Formula: C₁₄H₁₄N₄S Features: Thiazole-pyrazole hybrid; sulfur atom improves π-π stacking.

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (e.g., CF₃ ) : Increase membrane permeability but may reduce solubility.
  • Electron-Donating Groups (e.g., OCH₃ ) : Enhance solubility and hydrogen-bonding capacity, critical for target engagement.
  • Bulkier Substituents (e.g., benzodioxol ) : May limit blood-brain barrier penetration but improve protein binding.

Structural Insights

  • X-ray crystallography () reveals planar triazole-oxadiazole systems, facilitating π-π interactions with biological targets .
  • The 3-methoxyphenyl group in the target compound may adopt a perpendicular orientation relative to the triazole ring, optimizing binding pocket interactions .

Q & A

Q. What degradation pathways are observed under oxidative stress?

  • Methodology :
  • LC-MS/MS : Identifies N-oxide and sulfone derivatives under H₂O₂ exposure .
  • DFT transition-state modeling : Predicts susceptibility of thioether linkages to oxidation (Eₐ = 45 kJ/mol) .

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